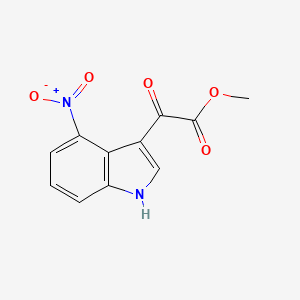
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate
Cat. No. B8653964
M. Wt: 248.19 g/mol
InChI Key: GEFYSMKUMUGKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08829006B2
Procedure details


9.4 mL (68 mmol) diphosphoryl chloride were slowly added dropwise to 10 g (62 mmol) 4-nitroindole and 11 g (68 mmol) methyl oxo-pyrrolidin-1-yl-acetate with stirring and while cooling with ice. The reaction mixture was heated to RT and stirred for 3 h at RT. Then first of all 10 mL MeOH were added dropwise at 0° C. and then saturated sodium hydrogen carbonate solution was added dropwise at 0° C. After repeated extraction with DCM the organic phase was dried and evaporated down to 100 mL. This residue was left to stand at RT and the precipitate formed was suction filtered, washed and dried in the air.





Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(OP(Cl)(Cl)=O)=O.[N+:10]([C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[CH:15]=[CH:16][NH:17]2)([O-:12])=[O:11].[O:22]=[C:23](N1CCCC1)[C:24]([O:26][CH3:27])=[O:25].C(=O)([O-])O.[Na+]>CO>[N+:10]([C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[C:15]([C:23](=[O:22])[C:24]([O:26][CH3:27])=[O:25])=[CH:16][NH:17]2)([O-:12])=[O:11] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OP(=O)(Cl)Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C(=O)OC)N1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 h at RT
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction with DCM the organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down to 100 mL
|
WAIT
|
Type
|
WAIT
|
|
Details
|
This residue was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to stand at RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in the air
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=C2C(=CNC2=CC=C1)C(C(=O)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
